Octahydro-2H-pyrido[1,2-a]pyrazine oxalate
Description
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;oxalic acid |
InChI |
InChI=1S/C8H16N2.C2H2O4/c1-2-5-10-6-4-9-7-8(10)3-1;3-1(4)2(5)6/h8-9H,1-7H2;(H,3,4)(H,5,6) |
InChI Key |
IZLXUBUCSXDDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCNCC2C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,2-diamines with 1,2-diketones in the presence of a catalyst such as potassium tert-butoxide in aqueous methanol . This reaction proceeds at room temperature and does not require expensive catalysts or high temperatures, making it an efficient and cost-effective method.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method .
Chemical Reactions Analysis
Types of Reactions
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine-4(5H)-one: Known for its antiproliferative effects on cancer cells.
2(1H)-Pyrazinones: Found in various natural products and used in drug design.
Uniqueness
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is unique due to its fused ring system and the presence of nitrogen atoms, which confer distinct electronic properties and reactivity.
Biological Activity
Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is a bicyclic heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 218.26 g/mol. Its structure features a fused pyridine and pyrazine ring, contributing to its unique chemical reactivity and biological activity.
1. Calcium Channel Blocker Activity
Research indicates that this compound acts as a calcium channel blocker , which is significant for cardiovascular health. By modulating calcium influx in cardiac tissues, it can influence muscle contraction and neurotransmitter release, making it a candidate for treating hypertension and arrhythmias .
2. Antioxidant Properties
The compound exhibits antioxidant activity, suggesting potential protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals may contribute to its therapeutic efficacy in various conditions .
3. Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. These properties are crucial in the development of new antibiotics or treatments for infections .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Calcium Channels : Inhibition of calcium channels leads to reduced intracellular calcium levels, affecting muscle contraction and neurotransmitter release.
- Antioxidant Mechanisms : The compound may inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
Case Studies
- Cardiovascular Applications : In vitro studies demonstrated that this compound significantly reduced calcium influx in cardiac myocytes, indicating potential benefits in managing heart conditions .
- Neuroprotective Effects : A study on neuroblastoma cell lines showed that the compound could protect against oxidative damage, enhancing cell viability under stress conditions .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50/EC50 Values |
|---|---|---|
| This compound | Calcium channel blocker, Antioxidant | Not specified |
| Cinnamic acid–pyrazine derivatives | Neuroprotection | EC50 = 3.55 μM |
| Benzimidazole derivatives | Analgesic effects | IC50 = 360 μM |
This table illustrates the diverse biological activities of compounds related to this compound and their potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
